Caffeidine acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

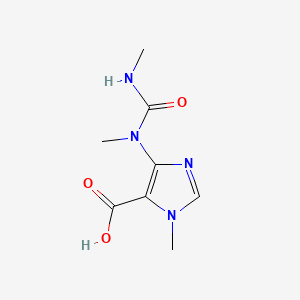

Caffeidine acid (also known as caffeine acid or 1,3,7-trimethyluric acid) is a naturally occurring compound found in coffee beans and other plants. It is a purine alkaloid that acts as a stimulant, increasing alertness and reducing fatigue. Caffeidine acid has been extensively studied for its biochemical and physiological effects and its role in laboratory experiments.

科学的研究の応用

Synthesis and Characterization of Nitrosation Products from Caffeidine and Caffeidine Acid : Caffeidine acid, derived from caffeine, undergoes nitrosation to form various compounds. These nitrosated products, such as mononitrosocaffeidine and dinitrosocaffeidine, have been characterized through spectral analysis. The study highlights the reactivity and stability of these compounds under different conditions, confirming the presence of a trisubstituted ureide moiety in caffeidine acid (Kumar et al., 1993).

Oxidation of Caffeine by Acid-activated Ferrate(VI) : This study explores the oxidation of caffeine, a related compound to caffeidine acid, in water by acid-activated ferrate(VI). It highlights the effectiveness of this process and its insensitivity to ionic constituents of water. The research sheds light on potential applications in water treatment and environmental remediation (Manoli et al., 2017).

Caffeic Acid Derivatives, Analogs and Applications : A review focusing on caffeic acid (CA), a compound structurally related to caffeidine acid, covers its therapeutic potential and applications. The review highlights the broad spectrum of biological activities of CA derivatives and their use in drug development, including their antioxidant and stabilizing properties in the cosmetic industry (Silva et al., 2014).

Voltamperometric Sensors for Detecting Caffeic Acid : The study discusses the development of sensors for detecting caffeic acid, emphasizing its importance in foods, pharmaceuticals, and supplements. Such sensors, based on carbon nanomaterials, offer insights into quality control and safety assessment in various industries (Bounegru & Apetrei, 2020).

Enhanced Antibacterial, Antioxidant, and Anticancer Activity of Caffeic Acid : This research explores the formation of water-soluble complexes of caffeic acid, which show improved antibacterial and antioxidant activities compared to pristine CA. The findings suggest potential applications in medical and pharmaceutical fields (Mude et al., 2022).

Inhibition of DNA Methylation by Caffeic Acid : This study investigates the effect of caffeic acid on DNA methylation, demonstrating its inhibitory impact on this process. Such findings are significant in understanding the role of dietary components in genetic regulation and their potential therapeutic applications (Lee & Zhu, 2006).

特性

IUPAC Name |

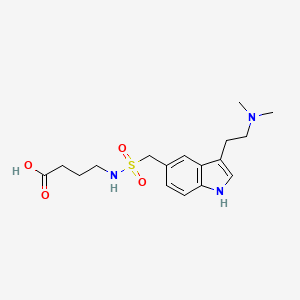

3-methyl-5-[methyl(methylcarbamoyl)amino]imidazole-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N4O3/c1-9-8(15)12(3)6-5(7(13)14)11(2)4-10-6/h4H,1-3H3,(H,9,15)(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCDXKHFRZVPYRR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)N(C)C1=C(N(C=N1)C)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N4O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20202948 |

Source

|

| Record name | Caffeidine acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20202948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Caffeidine acid | |

CAS RN |

54536-15-1 |

Source

|

| Record name | Caffeidine acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054536151 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Caffeidine acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20202948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

Q1: Why is the formation of N-nitroso compounds from caffeidine acid significant?

A1: N-nitroso compounds, including nitrosamines and nitrosamides, are known to be potent carcinogens. [, ] The discovery that caffeidine acid can form these compounds under specific conditions raises concerns about its potential role in cancer development, particularly in regions where caffeidine acid precursors are consumed in high quantities. For example, research suggests a potential link between the consumption of salted tea, rich in caffeidine and caffeidine acid precursors, and the high incidence of esophageal and gastric cancers in Kashmir. [] This highlights the need for further research into the formation mechanisms, prevalence, and long-term health effects of caffeidine acid-derived N-nitroso compounds.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[3-[2-(Dimethylamino)ethyl]-5-(pyrrolidin-1-ylsulfonylmethyl)indol-1-yl]methanol](/img/structure/B602149.png)